

Application Notes and Protocols for TG101209 in a Nude Mouse Xenograft Model

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Compound of Interest

Compound Name: TG101209

Cat. No.: B1683925

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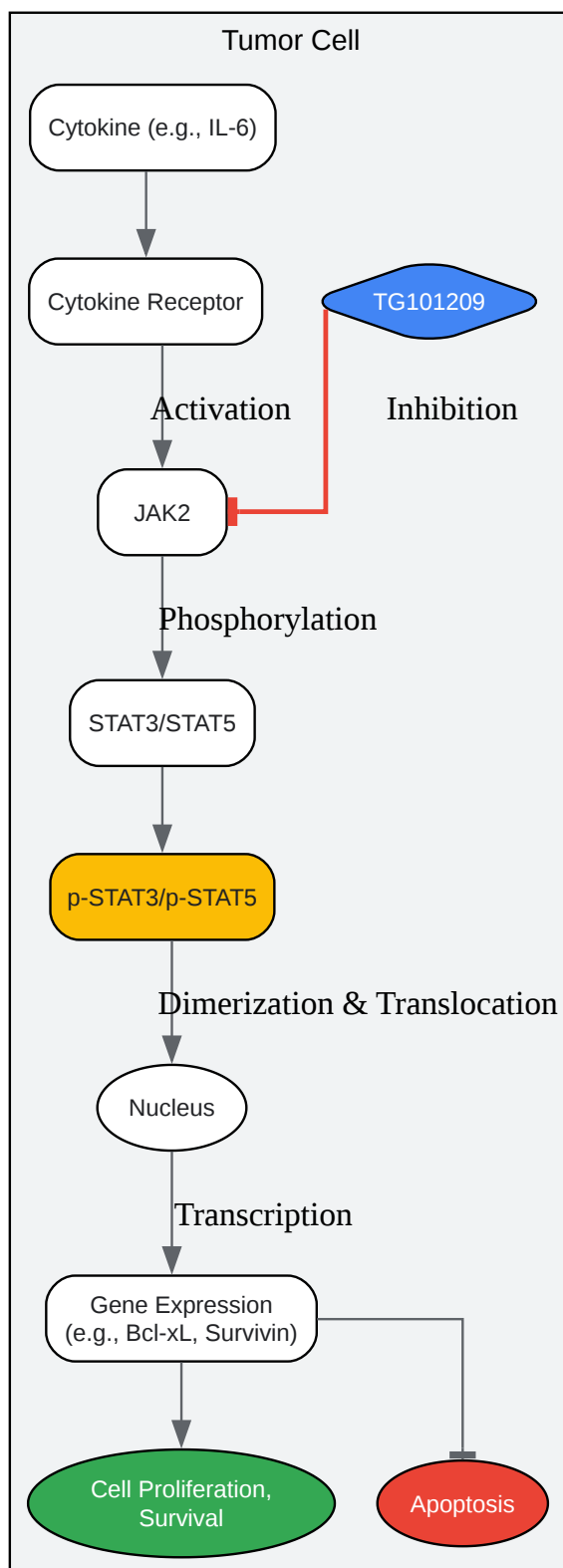
These application notes provide a comprehensive overview and detailed protocols for the utilization of **TG101209**, a potent and selective JAK2 inhibitor, in a nude mouse xenograft model for preclinical cancer research.

Introduction

TG101209 is a small molecule inhibitor targeting the Janus kinase 2 (JAK2), a key enzyme in the JAK-STAT signaling pathway.[1][2] Dysregulation of this pathway is implicated in the pathogenesis of various malignancies, including myeloproliferative neoplasms and some solid tumors.[1][3] **TG101209** has demonstrated efficacy in preclinical models by inducing cell cycle arrest, promoting apoptosis, and inhibiting the proliferation of cancer cells harboring activating JAK2 mutations or with overactive JAK2 signaling.[4] This document outlines the essential protocols for evaluating the in vivo anti-tumor activity of **TG101209** using a subcutaneous nude mouse xenograft model.

Mechanism of Action

TG101209 selectively inhibits JAK2, with an IC₅₀ of 6 nM.[1][5] It is also potent against FLT3 and RET kinases with IC₅₀ values of 25 nM and 17 nM, respectively, and shows significantly less activity against JAK3 (IC₅₀ = 169 nM).[1][5] Inhibition of JAK2 by **TG101209** leads to the downstream suppression of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5, which are crucial for tumor cell survival and proliferation.[4]

Signaling Pathway of **TG101209** Action[Click to download full resolution via product page](#)

Caption: **TG101209** inhibits JAK2, blocking the STAT3/5 signaling cascade and promoting apoptosis.

Data Presentation

In Vitro Activity of TG101209

Cell Line	Cancer Type	IC50 (nM)	Reference
Ba/F3-JAK2V617F	Murine Pro-B	~200	[1]
Ba/F3-MPLW515L	Murine Pro-B	~200	[1]
HEL	Human Erythroleukemia (JAK2V617F)	152	
K562	Human Chronic Myelogenous Leukemia	2000	

In Vivo Efficacy of TG101209 in Xenograft and Murine Models

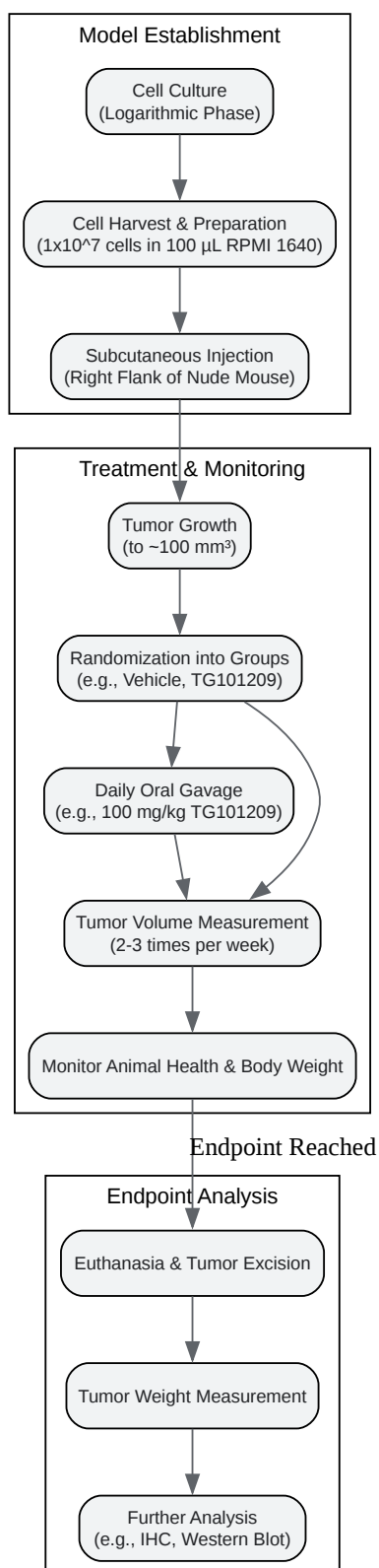
Model	Cancer Type	Treatment	Key Findings	Reference
Ramos-derived xenograft (nude mice)	Burkitt Lymphoma	100 mg/kg TG101209, oral gavage, daily	Significantly inhibited tumor growth and prolonged survival.	[6]
Ba/F3-JAK2V617F-GFP (SCID mice)	Myeloproliferative Disorder	100 mg/kg TG101209, oral gavage, twice daily	Significantly prolonged survival.	[4]
Lung cancer xenografts	Non-small cell lung carcinoma	Combination of TG101209 and radiation	Enhanced tumor growth delay compared to radiation alone.	[7]

Experimental Protocols

Cell Culture

- Culture the chosen human cancer cell line (e.g., Ramos for Burkitt lymphoma) in the appropriate medium (e.g., RPMI 1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.

Nude Mouse Xenograft Model Workflow



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